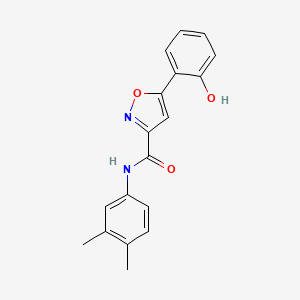![molecular formula C19H32N2O3 B5967969 2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5967969.png)
2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has been extensively researched for its potential therapeutic properties. It is commonly referred to as HMBP and belongs to the class of phenolic compounds. HMBP has shown promising results in various scientific research studies, and
作用机制
The exact mechanism of action of HMBP is not fully understood, but it is believed to act on various cellular pathways. HMBP has been shown to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense. HMBP has also been shown to inhibit the NF-κB pathway, which plays a role in inflammation and cancer development. Furthermore, HMBP has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and the dopamine D2 receptor.
Biochemical and Physiological Effects:
HMBP has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. HMBP has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, HMBP has been shown to improve cognitive function and reduce the symptoms of depression and anxiety in animal models.
实验室实验的优点和局限性
One of the advantages of HMBP is its low toxicity, which makes it a promising candidate for drug development. HMBP has also shown good bioavailability and pharmacokinetics in animal studies. However, one of the limitations of HMBP is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to investigate the long-term safety and efficacy of HMBP in humans.
未来方向
There are several future directions for research on HMBP. One area of interest is the potential use of HMBP in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of HMBP in cancer therapy, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, more studies are needed to investigate the mechanism of action of HMBP and its potential use in other disease conditions.
合成方法
The synthesis of HMBP involves a multi-step process that includes the reaction of 2-methoxyphenol with 3-methylbutylamine, followed by the addition of 2-chloroethylpiperazine and sodium hydroxide. The final product is obtained after purification and recrystallization. The synthesis method has been optimized to produce high yields of pure HMBP.
科学研究应用
HMBP has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor effects. HMBP has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, HMBP has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-15(2)7-9-21-11-10-20(14-17(21)8-12-22)13-16-5-4-6-18(24-3)19(16)23/h4-6,15,17,22-23H,7-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAJVUGBINHRSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B5967891.png)
![2-(dimethylamino)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5967906.png)
![3,5-dimethyl-2-(4-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5967909.png)
![2-{1-(3,4-difluorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967917.png)

![8-[2-(1-adamantyl)ethyl]-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5967935.png)
![N-(4-bromo-2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5967936.png)

![N-[3-(2-chloro-4,6-dimethylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5967949.png)
![N-(diphenylmethyl)-2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5967952.png)
![N-{5-[2-(dimethylamino)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-propanesulfonamide](/img/structure/B5967964.png)
![N-(sec-butyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5967971.png)
![1-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5967975.png)
